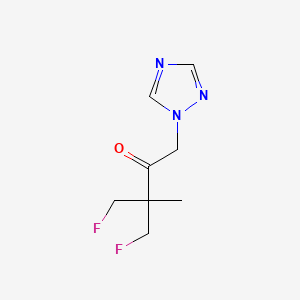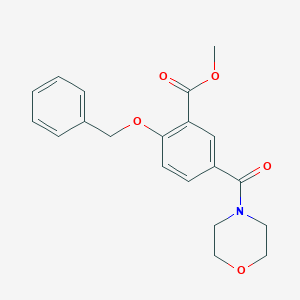
Copper(I) iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(I) iodide, also known as cuprous iodide, is an inorganic compound with the chemical formula CuI. It is a white or slightly yellowish solid at room temperature. This compound is known for its diverse applications in various fields, including organic synthesis, catalysis, and even cloud seeding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(I) iodide can be prepared through several methods:
Direct Reaction of Elements: this compound can be synthesized by directly reacting copper with iodine in toluene.
Reaction with Copper(II) Salt: Another method involves reacting iodide with a copper(II) salt.
Mechanochemical Preparation: This involves the use of mechanical grinding to prepare copper iodine clusters.
Industrial Production Methods: In industrial settings, copper iodine is often produced by reacting copper sulfate with potassium iodide. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(I) iodide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) ions can oxidize iodide ions to molecular iodine, reducing themselves to this compound in the process.
Substitution Reactions: this compound can react with various ligands to form complexes, such as with dialkylcyanamides to form luminescent copper(I) cluster complexes.
Common Reagents and Conditions:
Oxidation: Copper(II) sulfate and potassium iodide are commonly used reagents.
Substitution: Dialkylcyanamides and other organic ligands are used under controlled conditions to form specific complexes.
Major Products:
Oxidation: The major product is molecular iodine.
Substitution: Various copper(I) cluster complexes are formed, depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Copper(I) iodide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of copper iodine involves its ability to participate in redox reactions. Copper(II) ions oxidize iodide ions to molecular iodine, and in the process, they are reduced to copper(I) iodide . This redox activity is crucial for its applications in catalysis and photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
- Copper(I) Chloride (CuCl)
- Copper(I) Bromide (CuBr)
- Silver Iodide (AgI)
Comparison:
- Copper(I) Chloride and Copper(I) Bromide: These compounds share similar structures and properties with copper iodine. They also undergo similar phase transitions and have comparable applications in catalysis and electronic devices .
- Silver Iodide: While silver iodide is used in cloud seeding like copper iodine, it has different optical properties and is more commonly used in photographic materials .
Copper(I) iodide stands out due to its unique combination of properties, including its luminescent capabilities and its role in advanced medical therapies .
Eigenschaften
Molekularformel |
CuHI |
|---|---|
Molekulargewicht |
191.46 g/mol |
IUPAC-Name |
copper;hydroiodide |
InChI |
InChI=1S/Cu.HI/h;1H |
InChI-Schlüssel |
CZZBXGOYISFHRY-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1'-{6-[4-(Methanesulfonyl)phenyl]pyridazin-3-yl}-1,4'-bipiperidine](/img/structure/B8608477.png)





